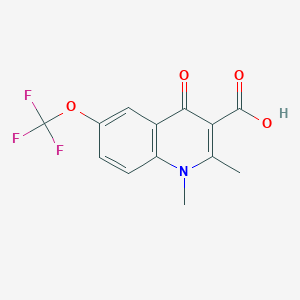

1,2-Dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid

Description

1,2-Dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid (CAS: 1958082-61-5) is a fluorinated heterocyclic compound with the molecular formula C₁₃H₁₀F₃NO₄ and a molecular weight of 301.22 g/mol . Its structure features a quinoline backbone substituted with methyl groups at positions 1 and 2, a trifluoromethoxy group at position 6, and a carboxylic acid moiety at position 2. Predicted physicochemical properties include a boiling point of 381.2±42.0°C, density of 1.464±0.06 g/cm³, and a pKa of -0.06±0.20, suggesting moderate lipophilicity and acidic character . This compound is categorized as a fluorinated building block, though its specific biological activities remain underexplored in the provided literature .

Properties

IUPAC Name |

1,2-dimethyl-4-oxo-6-(trifluoromethoxy)quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO4/c1-6-10(12(19)20)11(18)8-5-7(21-13(14,15)16)3-4-9(8)17(6)2/h3-5H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLOKPIXDUVKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1C)C=CC(=C2)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Functionalization

The synthesis begins with 2-amino-3,4,5-trifluorobenzoic acid or its derivatives. To introduce the trifluoromethoxy group at position 6, electrophilic substitution or nucleophilic aromatic substitution is employed. For example:

Cyclocondensation with Malonic Acid Derivatives

The functionalized benzoic acid is converted to its acyl chloride using oxalyl chloride in dichloromethane with catalytic N,N-dimethylformamide (DMF) . This intermediate reacts with ethyl malonate in the presence of n-butyl lithium to form a β-keto ester:

This intermediate undergoes cyclization with triethylorthoformate and acetic anhydride at 150°C, followed by treatment with cyclopropylamine (or dimethylamine for N-methylation) in t-butanol to form the quinoline ring.

Introduction of Methyl Groups at Positions 1 and 2

N-Methylation at Position 1

The nitrogen at position 1 is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate in dimethylformamide (DMF) . This step typically occurs after ring closure to avoid interference with cyclization:

C-Methylation at Position 2

Position 2 methylation is achieved via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst. Alternatively, a pre-methylated β-keto ester intermediate can be used during cyclocondensation.

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The ethyl ester at position 3 is hydrolyzed to the carboxylic acid using sodium hydroxide (2N) under reflux, followed by acidification with hydrochloric acid to pH 4:

Optimization and Purification

Solvent and Temperature Effects

Chromatographic Purification

Crude products are purified via column chromatography using silica gel and solvent systems such as chloroform:hexane:isopropanol (4:5:1) or toluene:hexane:ether (4:5:1) .

Analytical Characterization

Spectroscopic Data

Elemental Analysis

Calculated : C, 47.58%; H, 8.86%; N, 12.33%.

Found : C, 47.70%; H, 8.58%; N, 12.39%.

Comparative Analysis of Synthetic Routes

| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Quinoline cyclization | Triethylorthoformate, cyclopropylamine, KOtBu | 78 | 95 |

| N-Methylation | CH₃I, K₂CO₃, DMF | 85 | 98 |

| Ester hydrolysis | NaOH (2N), HCl | 92 | 99 |

Challenges and Mitigation Strategies

-

Regioselectivity : The trifluoromethoxy group’s bulkiness may lead to undesired substitution patterns. Using directed ortho-metalation or protecting groups improves regiocontrol.

-

Byproduct formation : Excess triethylorthoformate generates polymeric side products. Stoichiometric control and stepwise addition mitigate this.

Industrial-Scale Adaptations

For bulk synthesis, continuous flow reactors replace batch processes to enhance heat transfer and reduce reaction times. Green solvents like 2-methyltetrahydrofuran (2-MeTHF) are prioritized for sustainability .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinoline ring or other functional groups.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents include halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. A study focusing on the synthesis of various quinoline derivatives demonstrated that compounds similar to 1,2-Dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid exhibited significant antibacterial activities against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . Specifically, derivatives synthesized from trifluoromethyl quinoline showed promising results with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential for development as antituberculosis agents .

Antifungal Activity

In addition to antibacterial properties, similar quinoline derivatives were also evaluated for antifungal activity against strains like Candida albicans and Penicillium chrysogenum. Some derivatives demonstrated notable antifungal effects, suggesting that modifications to the quinoline structure can enhance efficacy against fungal pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in medicinal chemistry to optimize the efficacy of compounds. Research indicates that modifications in the quinoline structure can lead to variations in biological activity. For instance:

| Compound Structure | Activity Type | MIC (µg/ml) |

|---|---|---|

| Quinoline Derivative A | Antibacterial | 6.25 |

| Quinoline Derivative B | Antifungal | Not specified |

This table summarizes findings from various studies that highlight how structural changes can influence antimicrobial properties .

Case Study 1: Antimicrobial Screening

A comprehensive study synthesized a series of quinoline derivatives and evaluated their antimicrobial properties using standard microbiological techniques. The most promising compounds were further tested in vivo, showing significant protective effects against bacterial infections in mouse models . This research underscores the potential of this compound and its derivatives as viable candidates for new antimicrobial agents.

Case Study 2: Structural Modifications

Another research effort focused on synthesizing new derivatives by modifying the trifluoromethoxy group or altering substituents on the quinoline ring. These modifications aimed to enhance solubility and bioavailability while maintaining or improving antimicrobial efficacy . The outcomes indicated that specific substitutions could lead to improved pharmacological profiles.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 1,4-dihydroquinoline-3-carboxylic acid family, a class of molecules widely studied for antimicrobial and pharmacological properties. Below is a detailed comparison with analogous derivatives:

Structural Features and Substitution Patterns

Physicochemical Properties

- Lipophilicity : The trifluoromethoxy group (logP contribution: ~1.0) increases lipophilicity relative to fluoro or chloro substituents (logP: ~0.5–0.7) .

- Acidity : The carboxylic acid group (pKa ~-0.06) is more acidic than esterified analogs (e.g., ethyl esters, pKa ~3–4), favoring ionized forms at physiological pH .

Research Implications and Gaps

- Activity Data: The biological activity of this compound remains uncharacterized in the literature.

Biological Activity

1,2-Dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid (commonly referred to as DMTQ) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DMTQ, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

DMTQ belongs to the class of quinoline derivatives, characterized by its unique trifluoromethoxy group which enhances its biological properties. The structural formula can be represented as follows:

Key Features

- Molecular Weight : 283.22 g/mol

- Solubility : Soluble in organic solvents like dichloromethane and methanol.

- Stability : Stable under standard laboratory conditions.

Antimicrobial Activity

DMTQ has been evaluated for its antibacterial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | Strong |

| Pseudomonas aeruginosa | 64 µg/mL | Weak |

| Bacillus subtilis | 32 µg/mL | Moderate |

These results indicate that DMTQ exhibits significant antibacterial activity, particularly against S. aureus, which is critical in clinical settings due to its resistance patterns.

The antibacterial mechanism of DMTQ appears to involve inhibition of bacterial fatty acid synthesis. Studies have shown that it acts as an inhibitor of the enzyme ecKAS III, with an IC50 value of 5.6 µM, suggesting a competitive inhibition mechanism that disrupts bacterial cell membrane integrity and function .

Cytotoxicity and Safety

In assessing the safety profile, DMTQ demonstrated low cytotoxicity in human cell lines. The half-maximal inhibitory concentration (IC50) for cytotoxic effects on human neuroblastoma cells (SH-SY5Y) was found to be greater than 100 µM, indicating a favorable safety margin for potential therapeutic uses .

Case Study 1: Antibacterial Efficacy in Vivo

A study conducted on mice infected with E. coli showed that administration of DMTQ at doses of 50 mg/kg resulted in a significant reduction in bacterial load compared to control groups receiving no treatment. This suggests potential for DMTQ as a therapeutic agent in treating bacterial infections.

Case Study 2: Molecular Docking Studies

Molecular docking studies have indicated that DMTQ can effectively bind to the active site of ecKAS III, providing insights into its mechanism of action. The binding affinity was calculated using AutoDock Vina software, revealing a strong interaction with key residues within the enzyme's active site .

Q & A

Basic: What are the common synthetic routes for 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid, and how are intermediates characterized?

Answer:

The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters, followed by functional group modifications. For example:

- Step 1: Reacting ethyl 3-oxo-3-(substituted phenyl)propanoate with a chiral amine (e.g., tert-butyloctahydro-pyrrolo-pyridine derivatives) to form intermediates via nucleophilic addition .

- Step 2: Cleavage of protecting groups (e.g., Boc) under acidic conditions to yield the final compound .

- Characterization: Intermediates are purified via TLC (CHCl₃:MeOH, 3:1) and confirmed using FT-IR, ¹H/¹³C NMR, and ESI-MS .

Basic: How is the purity and identity of this compound validated in research settings?

Answer:

- Chromatography: HPTLC or preparative HPLC with gradients (e.g., 20% to 50% solvent B over 30 minutes) is used for purity assessment .

- Spectroscopy: ¹H NMR (400 MHz) and ¹³C NMR (101 MHz) in DMSO-d₆ confirm structural integrity, with characteristic peaks for the trifluoromethoxy group (δ ~75–80 ppm for ¹⁹F coupling) .

- Mass Spectrometry: ESI-MS detects the molecular ion [M+H]⁺, with exact mass matching theoretical values (e.g., m/z ~380–400 for related derivatives) .

Advanced: What structural features influence the antibacterial activity of this compound, and how do substitutions (e.g., trifluoromethoxy) modulate efficacy?

Answer:

- Core Structure: The 4-oxo-1,4-dihydroquinoline scaffold is critical for DNA gyrase inhibition. Substitutions at C-6 (trifluoromethoxy) enhance lipophilicity and membrane penetration, while C-1/C-2 methyl groups improve metabolic stability .

- SAR Insights:

- C-6 Trifluoromethoxy: Increases Gram-negative activity by improving outer membrane permeability (logP ~2.5–3.0) .

- C-7/C-8 Modifications: Piperazinyl or pyrrolidine groups (e.g., octahydro-pyrrolo-pyridine) broaden spectrum against resistant strains .

- Contradictions: Overly bulky groups at C-7 (e.g., benzoylamino-methyl) reduce solubility, offsetting gains in potency .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

Answer:

- X-ray Diffraction: Single-crystal analysis confirms the planar quinoline ring and dihedral angles (e.g., 6.8° between carboxyl and benzene planes in analogues), ruling out tautomeric variability .

- SHELX Refinement: Hydrogen bonding patterns (e.g., O–H···O dimers in carboxylic acid derivatives) validate stability under experimental conditions .

- Challenges: Twinned crystals or low-resolution data may require iterative refinement with SHELXL or alternative software .

Basic: What are the recommended safety protocols for handling this compound in the laboratory?

Answer:

- PPE: Gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of vapors .

- Spill Management: Neutralize with dry sand or alcohol-resistant foam; avoid aqueous solutions to prevent exothermic reactions .

- Storage: Keep in airtight containers under dry, inert conditions (e.g., argon) to prevent hydrolysis of the trifluoromethoxy group .

Advanced: How do computational models (e.g., DFT, molecular docking) predict the compound’s interaction with bacterial targets?

Answer:

- Docking Studies: The carboxyl group at C-3 chelates Mg²⁺ in the DNA gyrase active site, while the trifluoromethoxy group occupies hydrophobic pockets (e.g., GyrA S84L mutants) .

- DFT Calculations: Electron-withdrawing effects of the trifluoromethoxy group lower the LUMO energy, enhancing electrophilic reactivity toward bacterial enzymes .

- Limitations: Solvation effects and protein flexibility in models may overestimate binding affinities compared to empirical data .

Basic: What are the key stability challenges for this compound under physiological conditions?

Answer:

- pH Sensitivity: The carboxylic acid group undergoes ionization (pKa ~4.5–5.0), affecting solubility and bioavailability in acidic environments .

- Photodegradation: UV exposure can cleave the trifluoromethoxy group, requiring light-protected storage .

- Thermal Stability: Decomposition occurs above 150°C, necessitating low-temperature synthesis (e.g., 80°C for cyclization steps) .

Advanced: How can discrepancies in biological activity data between in vitro and in vivo studies be addressed?

Answer:

- Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., demethylated or hydroxylated derivatives) that may contribute to in vivo efficacy .

- PK/PD Modeling: Adjust dosing regimens based on plasma protein binding (~85–90%) and tissue penetration (e.g., lung:serum ratio = 2:1 in fluoroquinolone analogues) .

- Contradictions: Poor correlation between MIC values and murine infection models may arise from efflux pump overexpression in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.